3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
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Overview
Description
3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a useful research compound. Its molecular formula is C15H9Cl2N3S2 and its molecular weight is 366.28. The purity is usually 95%.
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Scientific Research Applications
Antifungal Properties
A study by Kukreja, Sidhu, and Sharma (2016) synthesized a series of fluorinated 1,2,4-triazolo[3,4-b]benzothiazoles, demonstrating potent antifungal properties against various phytopathogenic fungi. This suggests potential applications of 3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole in fungicidal formulations (Kukreja, Sidhu, & Sharma, 2016).
Anti-Tubercular Activity
Paranjape, Bobade, and Khadse (2001) synthesized triazolobenzothiazole derivatives and evaluated them for anti-tubercular activity against Mycobacterium tuberculosis. The study found several compounds with promising anti-tubercular potential, suggesting the relevance of this compound in tuberculosis treatment research (Paranjape, Bobade, & Khadse, 2001).
Anticancer Properties
Kamal et al. (2007) synthesized derivatives of triazolo[1,5-b][1,2,4]benzothiadiazine and evaluated their cytotoxicity against human tumor cell lines. One compound in particular showed significant inhibitory activity, indicating the potential of this compound in cancer research (Kamal et al., 2007).
Antimicrobial Activity
Gilani et al. (2011) synthesized novel benzothiazole derivatives and assessed their antimicrobial properties. They demonstrated moderate to good inhibition against various bacterial and fungal strains, suggesting the compound's potential in antimicrobial therapy (Gilani et al., 2011).
Synthesis and Reaction Properties
Studies by Kapratwar, Baheti, and Kuberkar (2005) explored the synthesis and ring closure reactions of 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole, showcasing the chemical properties and potential applications of the compound in various synthetic processes (Kapratwar, Baheti, & Kuberkar, 2005).
Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class are known to interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class .
Result of Action
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been reported to exhibit diverse pharmacological activities .
Action Environment
The stability and efficacy of similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class may be influenced by various factors, including temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3S2/c16-10-6-5-9(11(17)7-10)8-21-14-18-19-15-20(14)12-3-1-2-4-13(12)22-15/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKDDDRDMTXFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC4=C(C=C(C=C4)Cl)Cl)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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